molecular formula C16H9ClN2O4 B11694196 (4Z)-2-(3-chlorophenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(3-chlorophenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11694196
M. Wt: 328.70 g/mol
InChI Key: HTPSPIUPPLUHFN-ZSOIEALJSA-N
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Description

(4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized using appropriate reagents to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxazole derivatives with varying degrees of oxidation.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted oxazole compounds depending on the nucleophile used.

Scientific Research Applications

(4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C16H9ClN2O4

Molecular Weight

328.70 g/mol

IUPAC Name

(4Z)-2-(3-chlorophenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9ClN2O4/c17-12-3-1-2-11(9-12)15-18-14(16(20)23-15)8-10-4-6-13(7-5-10)19(21)22/h1-9H/b14-8-

InChI Key

HTPSPIUPPLUHFN-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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